REACTION_SMILES
|
[CH3:21][C:22](=[O:23])[CH3:24].[F:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]([OH:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10].[I:19][CH3:20].[Na+:13].[Na+:14].[O-:15][C:16](=[O:17])[O-:18]>>[F:1][c:2]1[cH:3][c:4]([CH3:12])[c:5]([O:11][CH3:16])[cH:6][c:7]1[N+:8](=[O:9])[O-:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(F)c([N+](=O)[O-])cc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc([N+](=O)[O-])c(F)cc1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |